Butyl 3-mercaptopropionate
Overview
Description
Butyl 3-mercaptopropionate is a chemical compound characterized by its mercapto (thiol) group attached to a propionate chain, which is further esterified with a butyl group. This structure confers unique properties making it an invaluable agent in various industrial and research applications, particularly in polymer chemistry and materials science .
Mechanism of Action
Target of Action
Butyl 3-mercaptopropionate (3MPA) is a monofunctional thiol . Its primary targets are polymers, specifically those used in the production of resins, styrene, ABS, processing aids ACR, chloroprene rubber, styrene-butadiene latex, and styrene-butadiene latex . It acts as a cross-linker and chain transferring agent, controlling the molecular weight of the polymer .
Mode of Action
3MPA interacts with its targets by serving as a cross-linker and chain transferring agent . This means it forms bonds between polymer chains, thereby altering the polymer’s structure and properties. It also transfers active centers from one molecule to another, controlling the molecular weight of the polymer .
Biochemical Pathways
The primary biochemical pathway affected by 3MPA is the polymerization process . Specifically, it is used in thiolene photopolymerization . By acting as a cross-linker and chain transferring agent, 3MPA influences the formation and properties of the resulting polymer .
Result of Action
The action of 3MPA results in the formation of polymers with controlled molecular weight . This can improve the properties of the polymer, such as making the resin’s leveling good and the viscosity uniform, making the paint film appear bright . It can also be used as a ligand to functionalize quantum dots for the development of high luminescence light-emitting diodes .
Action Environment
The efficacy and stability of 3MPA can be influenced by environmental factors such as temperature, light, and the presence of other chemicals . For example, it should be used in a well-ventilated area to avoid inhalation of mists or vapors . Furthermore, it’s important to handle 3MPA with appropriate safety measures, including wearing suitable gloves and eye/face protection .
Biochemical Analysis
Biochemical Properties
Butyl 3-mercaptopropionate plays a crucial role in biochemical reactions, particularly in the thiol-ene and thiol-yne photopolymerization processes. It interacts with enzymes, proteins, and other biomolecules through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the formation of disulfide bonds, which are essential for protein folding and stability. Additionally, this compound can act as a ligand to functionalize quantum dots, enhancing their luminescence properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by interacting with key signaling molecules and enzymes. For instance, the thiol group in this compound can react with reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This compound can also affect gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its thiol group. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit enzymes involved in oxidative stress responses by forming disulfide bonds with their active sites. Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of oxidative stress responses and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as protecting cells from oxidative stress and modulating gene expression. At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress responses and cellular metabolism. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, this compound can be transported into cells via specific thiol transporters, allowing it to exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can modulate oxidative stress responses and cellular metabolism. The specific localization of this compound can influence its effectiveness and the nature of its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with butanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of advanced distillation techniques ensures the removal of impurities and the attainment of high-purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide or sulfonic acid group.
Reduction: The compound can be reduced to form butyl 3-hydroxypropionate.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Butyl 3-hydroxypropionate.
Substitution: Various substituted propionates depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
- Methyl 3-mercaptopropionate
- Ethyl 3-mercaptopropionate
- Isooctyl 3-mercaptopropionate
- Trimethylolpropane tris (3-mercaptopropionate)
- Pentaerythritol tetrakis (3-mercaptopropionate)
Comparison: Butyl 3-mercaptopropionate is unique due to its butyl ester group, which imparts specific solubility and reactivity characteristics. Compared to its methyl and ethyl counterparts, it offers better solubility in non-polar solvents and enhanced reactivity in polymerization reactions. The longer alkyl chain also provides greater flexibility and compatibility in various industrial applications .
Properties
IUPAC Name |
butyl 3-sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-2-3-5-9-7(8)4-6-10/h10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFVSDRCRVHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044845 | |
Record name | Butyl 3-mercaptopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanoic acid, 3-mercapto-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16215-21-7 | |
Record name | Butyl 3-mercaptopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16215-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl 3-mercaptopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016215217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl 3-mercaptopropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3-mercapto-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl 3-mercaptopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 3-mercaptopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL 3-MERCAPTOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC2PI7HKOE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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